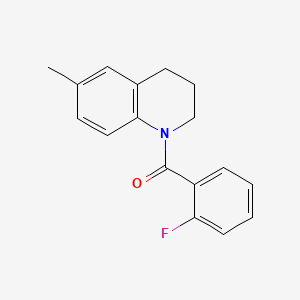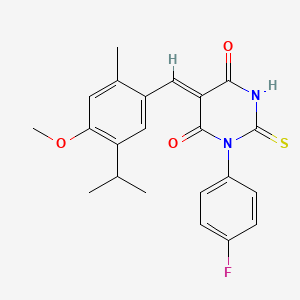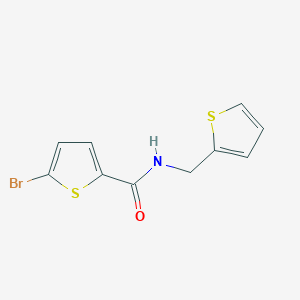![molecular formula C14H20N2O4S B3488659 methyl [4-(1-azepanylsulfonyl)phenyl]carbamate](/img/structure/B3488659.png)
methyl [4-(1-azepanylsulfonyl)phenyl]carbamate
描述
Methyl [4-(1-azepanylsulfonyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound features a unique structure with a sulfonyl group attached to a phenyl ring, which is further connected to a carbamate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(1-azepanylsulfonyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-(1-azepanylsulfonyl)phenylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like crystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Methyl [4-(1-azepanylsulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Methyl [4-(1-azepanylsulfonyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to carbamate-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of methyl [4-(1-azepanylsulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the context of enzymes that are sensitive to carbamate compounds, such as acetylcholinesterase. The inhibition of such enzymes can result in various biological effects, depending on the specific enzyme and pathway involved.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar reactivity but lacking the sulfonyl and phenyl groups.
Phenyl carbamate: Contains a phenyl group but lacks the sulfonyl and azepanyl groups.
Sulfonyl carbamates: A class of compounds with a sulfonyl group attached to the carbamate structure.
Uniqueness
Methyl [4-(1-azepanylsulfonyl)phenyl]carbamate is unique due to the presence of the azepanyl group, which imparts specific steric and electronic properties to the molecule
属性
IUPAC Name |
methyl N-[4-(azepan-1-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-14(17)15-12-6-8-13(9-7-12)21(18,19)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXYZRHMXKWKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyanamide, [4-(4-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3488577.png)
![methyl 4,5-dimethyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3488581.png)
![N-{4-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B3488589.png)
![4-({2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3488597.png)
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-2-furamide](/img/structure/B3488600.png)



![8-(2-thienylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3488640.png)
![N-[3-(BENZYLCARBAMOYL)PHENYL]-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3488644.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3488671.png)
![5-BROMO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B3488677.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3488696.png)
